CRS3123 dihydrochloride

CDI recurrence clinical cure vancomycin comparator

CRS3123 dihydrochloride (REP3123) is a narrow-spectrum MetRS inhibitor with potent anti-C. diff activity. It uniquely preserves key gut anaerobes and suppresses toxin/sporulation at low concentrations, unlike vancomycin or fidaxomicin. Ideal for CDI research requiring minimal microbiota disruption.

Molecular Formula C19H21Br2Cl2N3O2S
Molecular Weight 586.2 g/mol
CAS No. 1013915-99-5
Cat. No. B1680516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS3123 dihydrochloride
CAS1013915-99-5
SynonymsCRS3123 2HCl;  REP-3123 Dihydrochloride;  REP 3123 Dihydrochloride;  REP3123 Dihydrochloride
Molecular FormulaC19H21Br2Cl2N3O2S
Molecular Weight586.2 g/mol
Structural Identifiers
SMILESC1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl
InChIInChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1
InChIKeyHZJABMYSJSDCBO-FMOMHUKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CRS3123 Dihydrochloride (CAS 1013915-99-5): A Narrow-Spectrum MetRS Inhibitor for Clostridioides difficile Infection Research and Clinical Development


CRS3123 dihydrochloride (also designated REP3123) is a fully synthetic, orally bioavailable small molecule that functions as a potent and selective competitive inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein biosynthesis in Gram-positive bacteria [1]. The compound is currently under clinical investigation for the treatment of Clostridioides difficile infection (CDI), with completed Phase 1 and Phase 2 trials demonstrating a favorable safety profile, minimal systemic absorption, high fecal drug concentrations, and a narrow antimicrobial spectrum that spares key commensal gut anaerobes [2][3].

Why CRS3123 Dihydrochloride Cannot Be Substituted with Generic MetRS Inhibitors or Standard-of-Care CDI Antibiotics


Substitution of CRS3123 dihydrochloride with alternative MetRS inhibitors or generic CDI antibiotics such as vancomycin, fidaxomicin, or metronidazole is not scientifically justifiable. CRS3123 exhibits a unique, narrow-spectrum profile that selectively inhibits C. difficile MetRS while sparing a broad panel of commensal gut anaerobes, including Bacteroides and Bifidobacterium species [1]. This contrasts sharply with vancomycin and fidaxomicin, which demonstrate broader antimicrobial activity and cause measurable disruption of the protective intestinal microbiota [2]. Furthermore, CRS3123's mechanism of action includes potent suppression of C. difficile toxin production and sporulation at low concentrations, an effect not replicated by metronidazole and requiring substantially higher concentrations with vancomycin [3]. These differentiating pharmacological properties directly translate to clinically meaningful outcomes, including lower CDI recurrence rates and preservation of gut microbial diversity, which cannot be achieved through generic substitution [4].

Quantitative Differentiation of CRS3123 Dihydrochloride: Head-to-Head Evidence Against Vancomycin, Fidaxomicin, and Metronidazole


CDI Recurrence Rate Reduction at Day 40: CRS3123 4% vs Vancomycin 23% in Phase 2 Clinical Trial

In a randomized, double-blind, multicenter Phase 2 clinical trial published in The Lancet Infectious Diseases, CRS3123 demonstrated a clinically and statistically significant reduction in CDI recurrence at day 40 compared to oral vancomycin. Patients receiving CRS3123 (200 mg or 400 mg twice daily for 10 days) achieved a 97% clinical cure rate at day 12, comparable to 93% for vancomycin [1]. However, the recurrence rate by day 40 was 4% for CRS3123 across both dose groups, compared to 23% for vancomycin, representing an approximate 83% relative risk reduction [2].

CDI recurrence clinical cure vancomycin comparator Phase 2 trial

Preservation of Gut Microbiome Diversity: CRS3123 Spares Bacteroides and Bifidobacterium Genera Compared to Vancomycin-Induced Dysbiosis

Multi-omics analyses from the Phase 2 clinical trial demonstrated that CRS3123 preserves gut microbial diversity and beneficial bacterial genera, in contrast to vancomycin which induces significant dysbiosis. Patients treated with CRS3123 retained greater overall bacterial diversity and specifically preserved Bacteroides and Bifidobacterium genera [1]. Vancomycin-treated patients showed microbiome shifts toward Enterobacteriaceae dominance. Metagenomic analysis revealed higher levels of bacterial genes associated with secondary bile acid synthesis in CRS3123-treated patients; these bile acids inhibit C. difficile spore germination, providing a mechanistic explanation for the lower recurrence rates [2].

gut microbiome microbiota preservation dysbiosis narrow-spectrum antibiotic

Superior Inhibition of C. difficile Toxin Production: REP3123 at 1 mg/L vs Vancomycin at 20 mg/L; Metronidazole Ineffective

In high cell density, stationary phase cultures of C. difficile, REP3123 (CRS3123) inhibited de novo toxin production at concentrations as low as 1 mg/L [1]. Vancomycin required 20 mg/L to achieve comparable toxin suppression, representing a 20-fold higher concentration requirement [2]. Metronidazole demonstrated no effect on toxin levels [3]. Additionally, REP3123 caused a >10-fold reduction in the sporulation rate in vitro, whereas vancomycin and metronidazole appeared to promote spore formation [4].

toxin inhibition C. difficile virulence sporulation in vitro assay

Superior Survival in Hamster CDI Model: REP3123 at 0.5 mg/kg vs Vancomycin

In a clindamycin-induced C. difficile hamster gastrointestinal infection model, REP3123 (CRS3123) demonstrated superior efficacy compared to vancomycin. At a dose as low as 0.5 mg/kg, REP3123 prolonged overall survival at the end of the 33-day study period [1]. The compound was superior to vancomycin in the overall survival endpoint in this stringent preclinical model [2].

in vivo efficacy hamster GI infection model survival endpoint preclinical CDI model

Recommended Research and Procurement Applications for CRS3123 Dihydrochloride Based on Quantitative Evidence


Clinical Development of Next-Generation CDI Therapeutics with Reduced Recurrence Risk

Pharmaceutical companies and clinical research organizations developing novel CDI therapies should prioritize CRS3123 dihydrochloride as a lead candidate or comparator based on its Phase 2 trial data showing a 4% recurrence rate at day 40 versus 23% for vancomycin [1]. This 83% relative risk reduction in recurrence addresses a major unmet medical need, as recurrence rates with current standard-of-care antibiotics range from 15-40% [2]. The compound's favorable safety profile, with no serious adverse events reported in Phase 1 and Phase 2 studies, further supports its advancement into Phase 3 registrational trials [3].

Microbiome-Sparing Antibiotic Research and Drug Discovery

Academic and industrial microbiology laboratories investigating the role of the gut microbiome in CDI pathogenesis and recurrence should employ CRS3123 dihydrochloride as a narrow-spectrum tool compound. Multi-omics evidence demonstrates that CRS3123 preserves Bacteroides and Bifidobacterium genera and maintains bacterial genes associated with secondary bile acid synthesis, whereas vancomycin induces dysbiosis and Enterobacteriaceae dominance [4]. This differentiation makes CRS3123 invaluable for studies requiring selective C. difficile inhibition without confounding off-target microbiota disruption.

Preclinical Evaluation of CDI Virulence Factor Modulation

Research groups focused on C. difficile toxin production and sporulation mechanisms should utilize CRS3123 dihydrochloride as a reference inhibitor. The compound suppresses de novo toxin production at 1 mg/L (20-fold lower than vancomycin's 20 mg/L requirement) and reduces sporulation >10-fold in vitro, whereas metronidazole shows no effect on toxins and vancomycin/metronidazole may promote spore formation [5]. These quantitative in vitro benchmarks enable reproducible, comparative studies of virulence factor inhibition.

Pharmacokinetic and Tissue Distribution Studies for Gut-Targeted Oral Antibiotics

Pharmaceutical development teams evaluating gut-restricted oral antibiotics should consider CRS3123 dihydrochloride as a model compound due to its distinctive pharmacokinetic profile. Phase 1 studies confirm that the bulk of the oral dose remains unabsorbed, with fecal concentrations substantially above the MIC90 of 1 μg/mL at all dosages tested (200-600 mg BID) [6]. This limited systemic exposure, coupled with rapid glucuronidation of absorbed drug, minimizes systemic toxicity concerns and provides a validated platform for developing locally acting gastrointestinal antimicrobials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRS3123 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.